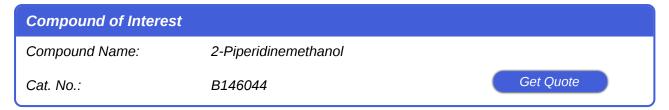


2-Piperidinemethanol: A Comprehensive Physicochemical Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **2-Piperidinemethanol** (CAS No: 3433-37-2), a versatile heterocyclic building block crucial in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical framework for understanding these properties.

Core Physicochemical Data

The fundamental physicochemical properties of **2-Piperidinemethanol** are summarized in the table below. These parameters are essential for researchers in designing synthetic routes, developing formulations, and understanding the compound's behavior in various chemical and biological systems.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO	[1][2]
Molecular Weight	115.17 g/mol	[1]
Melting Point	68-70 °C	[1]
Boiling Point	100-102 °C at 6 mmHg221.2 °C at 760 mmHg (Predicted)	[1][2]
Density	0.9837 g/cm³ (Rough Estimate)	[1]
рКа	15.08 ± 0.10 (Predicted)	[1][2]
Water Solubility	Slightly soluble	[1]
Solubility in Other Solvents	Soluble in Methanol	[1][3]
Vapor Pressure	0.0225 mmHg at 25 °C	[1]
Refractive Index	1.4775 (Estimate)	[1]
Appearance	White to off-white crystalline solid	[4][5]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments typically employed for a compound like **2-Piperidinemethanol**.

Melting Point Determination

The melting point is a critical indicator of purity. A common and effective method is the capillary tube method.

Methodology:

 A small, finely powdered sample of 2-Piperidinemethanol is packed into a capillary tube, sealed at one end.



- The capillary tube is placed in a melting point apparatus, often alongside a calibrated thermometer.
- The sample is heated at a controlled, slow rate.
- The temperature at which the first liquid droplet appears and the temperature at which the
 entire sample becomes liquid are recorded as the melting point range. A narrow range
 typically indicates high purity.

Boiling Point Determination

The boiling point provides insight into the volatility of a substance. For compounds like **2- Piperidinemethanol**, which may have a relatively high boiling point, determination under reduced pressure is common to prevent decomposition.

Methodology (at Atmospheric Pressure):

- A small volume of liquid **2-Piperidinemethanol** is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed in the test tube.
- The apparatus is heated, and the temperature is monitored with a thermometer.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is then removed, and the liquid is allowed to cool slowly.
- The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.

Methodology:



- A solution of **2-Piperidinemethanol** of known concentration is prepared in water.
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a key parameter in drug development, affecting bioavailability and formulation. A common method to determine solubility is the shake-flask method.

Methodology:

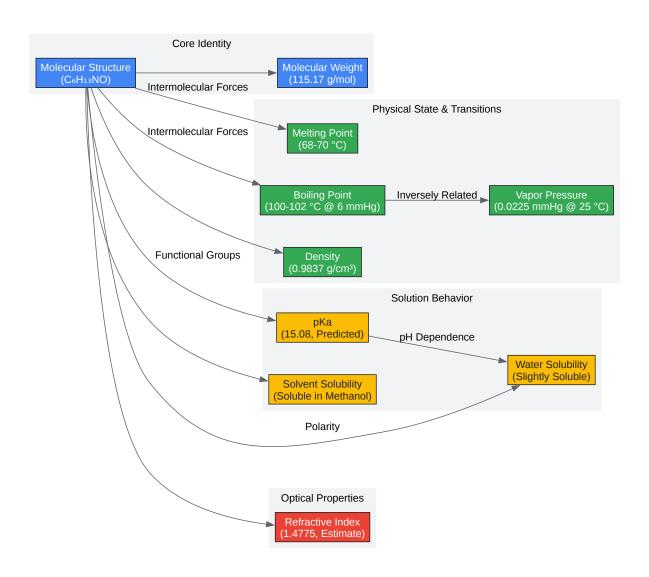
- An excess amount of solid **2-Piperidinemethanol** is added to a known volume of the solvent (e.g., water) in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The solution is then filtered to remove any undissolved solid.
- The concentration of 2-Piperidinemethanol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
- The determined concentration represents the solubility of the compound in that solvent at that temperature.

Logical Framework for Physicochemical Properties

The interplay between the various physicochemical properties of **2-Piperidinemethanol** can be visualized as a network of dependencies. The molecular structure is the foundation from which



all other properties are derived.



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Caption: Interrelationship of **2-Piperidinemethanol**'s physicochemical properties.

This in-depth guide serves as a foundational resource for professionals engaged in research and development involving **2-Piperidinemethanol**. The provided data and methodologies are intended to facilitate informed decision-making in experimental design and application.

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